(4-Chlorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Chlorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone” is a chemical compound . It is a 4-aryl piperidine and is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H14ClNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h3-6,10,14H,1-2,7-8H2
. This indicates that the compound has a molecular structure consisting of a chlorophenyl group, a pyridin-4-yloxy group, and a piperidin-1-yl group .
Scientific Research Applications
- Due to its efficacy in reducing blood glucose levels, this compound may find applications in preventing and treating disorders related to elevated plasma blood glucose. These include type 1 diabetes , diabetes associated with obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
- Researchers have explored the antimicrobial properties of related piperazine chrome-2-one derivatives. These compounds exhibit activity against various pathogens. The docking simulations suggest that the enzyme–inhibitor complexes are stabilized by hydrophobic interactions, making them promising candidates for antibacterial applications .
- A derivative of this compound, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) , has been studied for its nonlinear optical properties. It shows potential for second and third harmonic generation (SHG) at different wavelengths. The static and dynamic polarizability of CPP surpasses that of urea, making it interesting for applications in nonlinear optics .
- Researchers explore the structural features of this compound to design novel drugs. By modifying its chemical scaffold, they aim to create potent and selective inhibitors for specific biological targets, such as enzymes or receptors involved in diseases .
- Investigating the interactions of this compound with biological macromolecules (e.g., proteins, nucleic acids) can provide insights into cellular processes. It may serve as a chemical probe to study protein-ligand interactions or cellular pathways .
- The compound’s unique structure and reactivity make it valuable in materials science. Researchers may explore its use in designing functional materials, such as sensors, catalysts, or molecular switches .
Antidiabetic Potential
Antimicrobial Activity
Nonlinear Optics
Drug Discovery
Chemical Biology
Materials Science
Safety and Hazards
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific therapeutic application .
Biochemical Pathways
Piperidine derivatives are known to affect a variety of biochemical pathways, again depending on the specific therapeutic application .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could potentially impact its bioavailability.
Result of Action
Piperidine derivatives are known to have a wide variety of biological activities, including anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic effects .
Action Environment
It is known that the compound is stable at room temperature , which suggests that it may be relatively stable under a variety of environmental conditions.
properties
IUPAC Name |
(4-chlorophenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-14-5-3-13(4-6-14)17(21)20-11-1-2-16(12-20)22-15-7-9-19-10-8-15/h3-10,16H,1-2,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBSICSUIJLODI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)Cl)OC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.